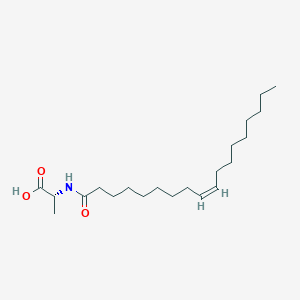

(R)-2-Oleamidopropanoic acid

Beschreibung

(R)-2-Oleamidopropanoic acid is a chiral compound characterized by an oleamide group (a fatty acid derivative of oleic acid) attached to the α-carbon of a propanoic acid backbone in the (R)-configuration. This structural arrangement imparts unique physicochemical properties, such as increased lipophilicity due to the long-chain oleic acid moiety, which may influence its solubility, metabolic stability, and biological interactions. These analogs highlight the significance of stereochemistry and functional group modifications in determining compound behavior.

Eigenschaften

IUPAC Name |

(2R)-2-[[(Z)-octadec-9-enoyl]amino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H39NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(23)22-19(2)21(24)25/h10-11,19H,3-9,12-18H2,1-2H3,(H,22,23)(H,24,25)/b11-10-/t19-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHQZBIVWDKADIA-OEIFXAAASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)NC(C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)N[C@H](C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H39NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Oleamidopropanoic acid typically involves the amidation of oleic acid with ®-2-aminopropanoic acid. The reaction is usually carried out under mild conditions to prevent the degradation of the oleic acid moiety. A common method involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is typically performed in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: In an industrial setting, the production of ®-2-Oleamidopropanoic acid may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate purification steps such as recrystallization or chromatography to obtain the desired purity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions: ®-2-Oleamidopropanoic acid can undergo various chemical reactions, including:

Oxidation: The oleic acid moiety can be oxidized to form epoxides or hydroxylated derivatives.

Reduction: The amide group can be reduced to form the corresponding amine.

Substitution: The carboxylic acid group can participate in esterification or amidation reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.

Substitution: Acid chlorides or anhydrides are often used for esterification, while amines are used for amidation.

Major Products Formed:

Oxidation: Epoxides, hydroxylated derivatives.

Reduction: Amines.

Substitution: Esters, secondary amides.

Wissenschaftliche Forschungsanwendungen

®-2-Oleamidopropanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It serves as a model compound for studying the interactions of fatty acid derivatives with biological membranes.

Industry: It is used in the formulation of surfactants and emulsifiers for various industrial processes.

Wirkmechanismus

The mechanism of action of ®-2-Oleamidopropanoic acid involves its interaction with cellular membranes and proteins. The oleic acid moiety allows the compound to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. The amide group can form hydrogen bonds with protein residues, influencing protein function and signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Discussion of Contradictions and Limitations

- Data Gaps: Direct experimental data on (R)-2-Oleamidopropanoic acid are absent in the provided evidence, necessitating inferences from structural analogs. For example, while D-alanine’s role in bacteria is well-established , the oleamide derivative’s metabolic pathways remain speculative.

- Functional Group Trade-offs: Amide groups (as in (R)-2-Oleamidopropanoic acid) generally improve metabolic stability compared to esters or acids but may reduce solubility, contrasting with the hydrophilic nature of amino acids like (2R)-2-aminopropanoic acid .

Biologische Aktivität

(R)-2-Oleamidopropanoic acid is an N-acyl amino acid that has garnered attention for its potential biological activities. This compound is synthesized from oleic acid and propanoic acid, and it serves as a model for studying the interactions of fatty acid derivatives with biological membranes. This article delves into the biological activity of (R)-2-Oleamidopropanoic acid, summarizing key findings from various studies.

(R)-2-Oleamidopropanoic acid is characterized by its amide bond between oleic acid and propanoic acid. The structure allows it to interact with lipid membranes, influencing various biological processes. The synthesis typically involves the reaction of oleic acid with propanoic acid in the presence of coupling agents to form the amide bond.

1. Interaction with Biological Membranes

(R)-2-Oleamidopropanoic acid acts as a model compound to study how fatty acid derivatives interact with biological membranes. Its amphiphilic nature enables it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is crucial for understanding drug delivery systems and membrane dynamics in cellular processes.

2. Influence on Cellular Metabolism

Research indicates that N-acyl amino acids, including (R)-2-Oleamidopropanoic acid, can modulate mitochondrial function. Specifically, they have been shown to act as uncouplers of oxidative phosphorylation, leading to increased energy expenditure and potential weight loss in animal models . This mechanism is particularly relevant in the context of obesity and metabolic disorders.

3. Anti-Inflammatory Properties

Emerging studies suggest that (R)-2-Oleamidopropanoic acid may possess anti-inflammatory properties. It has been observed to inhibit pro-inflammatory cytokine production in various cell types, indicating its potential as a therapeutic agent for inflammatory diseases .

Case Study 1: Mitochondrial Uncoupling Activity

In a study exploring the mitochondrial uncoupling effects of N-acyl amino acids, (R)-2-Oleamidopropanoic acid was administered to mice on a high-fat diet. Results showed a significant increase in energy expenditure and a reduction in body weight compared to control groups. The compound's ability to stimulate respiration in isolated mitochondria was also documented, highlighting its role in metabolic regulation .

Case Study 2: Cytokine Inhibition

A separate investigation focused on the anti-inflammatory effects of (R)-2-Oleamidopropanoic acid in cultured macrophages. The compound was found to significantly reduce levels of TNF-alpha and IL-6 following lipopolysaccharide stimulation, suggesting its potential utility in treating chronic inflammatory conditions .

Data Tables

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of (R)-2-Oleamidopropanoic acid, and how are they experimentally determined?

- Methodological Answer : Key properties include solubility (polar vs. non-polar solvents), melting point, and optical activity (due to the R-configuration). Solubility can be determined via phase partitioning experiments using HPLC-grade solvents. Melting point analysis requires differential scanning calorimetry (DSC), while optical rotation is quantified using polarimetry . Purity assessment typically involves HPLC with a chiral column to resolve enantiomeric impurities .

Q. What synthetic routes are commonly employed for (R)-2-Oleamidopropanoic acid, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis often involves coupling oleic acid with D-alanine derivatives via carbodiimide-mediated amidation. Critical parameters include:

- Catalyst choice : DCC (N,N'-dicyclohexylcarbodiimide) vs. EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), with EDC reducing byproduct formation.

- Solvent optimization : Anhydrous dichloromethane minimizes hydrolysis, while DMF enhances solubility.

- Temperature control : Reactions conducted at 0–4°C reduce racemization risks. Yield optimization requires iterative adjustment of these variables, monitored via TLC or LC-MS .

Q. Which analytical techniques are most effective for characterizing (R)-2-Oleamidopropanoic acid?

- Methodological Answer :

Advanced Research Questions

Q. How can conflicting data on the biological activity of (R)-2-Oleamidopropanoic acid be resolved?

- Methodological Answer : Contradictions often arise from differences in assay conditions (e.g., cell lines, solvent carriers). To address this:

- Standardize protocols : Use一致的 cell viability assays (e.g., MTT vs. ATP-based luminescence) and control for solvent effects (e.g., DMSO ≤0.1%).

- Validate stereochemical integrity : Test for racemization during storage using chiral HPLC.

- Employ orthogonal assays : Combine in vitro binding studies (SPR) with functional assays (calcium imaging) to confirm target engagement .

Q. What strategies are recommended for optimizing the metabolic stability of (R)-2-Oleamidopropanoic acid in pharmacokinetic studies?

- Methodological Answer :

- Structural modification : Introduce methyl groups at α-positions to hinder esterase-mediated hydrolysis.

- Prodrug design : Mask the carboxylic acid as an ethyl ester to enhance membrane permeability.

- In vitro models : Use liver microsomes or hepatocyte incubations to identify metabolic hotspots, followed by LC-MS/MS metabolite profiling .

Q. How should researchers design experiments to investigate the enantiomer-specific effects of (R)-2-Oleamidopropanoic acid versus its (S)-counterpart?

- Methodological Answer :

- Stereoselective synthesis : Ensure enantiomeric excess (≥98%) via chiral resolution (e.g., diastereomeric salt crystallization) .

- Biological assays : Compare dose-response curves in receptor-binding assays (e.g., IC values) and in vivo models (e.g., pharmacokinetic/pharmacodynamic profiles).

- Statistical rigor : Use ANOVA with post-hoc Tukey tests to confirm significance between enantiomer groups .

Data Analysis & Reproducibility

Q. What statistical frameworks are appropriate for analyzing dose-dependent responses in (R)-2-Oleamidopropanoic acid studies?

- Methodological Answer :

- Non-linear regression : Fit data to Hill or Log-logistic models (e.g., using GraphPad Prism) to calculate EC/IC.

- Outlier detection : Apply Grubbs’ test to exclude anomalies.

- Reproducibility : Report mean ± SEM (n ≥ 3), and include raw data in supplementary materials .

Ethical & Reporting Considerations

Q. How can researchers ensure compliance with ethical guidelines when studying (R)-2-Oleamidopropanoic acid in animal models?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.